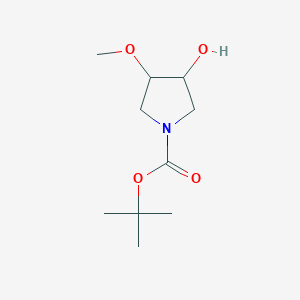

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJCELXHUNUFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001176668 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-50-5 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane with sodium methoxide in methanol at 60°C for 5 hours . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic phases are combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to obtain the desired compound .

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxy and methoxy groups on the pyrrolidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function . The tert-butyl ester group can also affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (in the target compound) enhances solubility in polar solvents, while trifluoromethyl (CF₃) groups increase lipophilicity and metabolic stability .

- Stereochemical Impact : The (3S,4S) configuration in the target compound contrasts with (3R,4R) diastereomers (), affecting binding affinity in chiral environments.

Reactivity Notes :

- The target compound’s hydroxyl group enables further derivatization (e.g., Mitsunobu reactions), whereas CF₃-containing analogs () resist nucleophilic attacks due to electron withdrawal .

- Allyl and alkyne substituents (–17) permit click chemistry or cross-coupling, expanding utility in bioconjugation .

Spectral and Analytical Data

NMR and MS Trends :

- Hydroxyl Groups : Broad peaks at δ 1.5–2.5 ppm (¹H NMR) in the target compound vs. sharp singlets for methoxy groups (δ 3.3 ppm) .

- Mass Spectrometry : The target compound shows [M+H]⁺ at m/z 218.2, while brominated analogs () exhibit isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Biological Activity

Chemical Identity and Properties

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of 217.27 g/mol, is a pyrrolidine derivative known for its potential biological activities. The compound features a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its reactivity and interaction with biological targets.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with specific enzymes and receptors. The hydroxy and methoxy groups can engage in hydrogen bonding, influencing the conformation and activity of target proteins. This mechanism is crucial for its applications in drug design and therapeutic development.

Research Findings

Recent studies have shown that this compound may play a role in modulating immune responses and influencing metabolic pathways. For instance, its derivatives have been investigated for their effects on PD-L1 expression in immune cells, which is significant for cancer immunotherapy. In vitro experiments demonstrated that treatment with related compounds could enhance PD-L1 expression, thereby potentially improving immune responses against tumors .

Table 1: Summary of Biological Activities

Case Study 1: Immune Modulation

In a study focused on immune checkpoint proteins, this compound was shown to significantly amplify PD-L1 surface expression levels in THP-1 cells when stimulated with IFN-γ. This suggests that the compound may enhance T cell activation by counteracting the immunosuppressive effects of PD-L1 in the tumor microenvironment .

Case Study 2: Enzyme Inhibition

Another research effort explored the compound's potential as an enzyme inhibitor. It was found to exhibit low nanomolar affinity against specific targets involved in metabolic pathways, indicating its potential utility in developing therapeutic agents for metabolic disorders .

Synthesis and Applications

Synthesis Methods

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, sodium methoxide is often used in methanol at elevated temperatures to facilitate the formation of this compound from simpler starting materials.

Applications in Drug Development

Given its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable candidate for further development into therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Initial Reaction | Sodium methoxide in methanol at 60°C | Formation of pyrrolidine derivative |

| Oxidation | PCC or Dess-Martin periodinane | Conversion of hydroxy to carbonyl |

| Reduction | NaBH4 or LiAlH4 | Restoration of hydroxy group |

Q & A

Q. How can hygroscopicity and stability issues be managed in long-term storage?

- Methodology :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

- Stability Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) to establish shelf-life under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.